1,7,7-Trimethyl-1,4-diazepane
Overview
Description
1,7,7-Trimethyl-1,4-diazepane is a chemical compound with the molecular formula C8H18N2. It features a seven-membered ring structure containing two nitrogen atoms, making it a member of the diazepane family. This compound is characterized by its unique structural properties, which include one secondary amine and one tertiary amine group .
Scientific Research Applications
1,7,7-Trimethyl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Safety and Hazards
The safety data sheet for 1,7,7-Trimethyl-1,4-diazepane indicates that it is classified as a dangerous substance. The hazard statements include H227, H314, and H335, which correspond to flammable liquid, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .
Relevant Papers
Several papers have been published on the synthesis and properties of this compound and related compounds . These papers provide valuable insights into the synthesis, structure, and properties of these compounds, and they contribute to our understanding of their potential applications and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the diazepane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazepane ring into more saturated derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated diazepane derivatives.
Substitution: Alkylated or acylated diazepane compounds.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the diazepane ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: Lacks the methyl groups present in 1,7,7-Trimethyl-1,4-diazepane.
1,4-Diazepane-2,5-dione: Contains carbonyl groups, making it structurally different.
1,4-Diazepane-3,6-dione: Another variant with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its lipophilicity and may influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
1,7,7-trimethyl-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)4-5-9-6-7-10(8)3/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUGYHJUTHNPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCN1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264916 | |
Record name | Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933716-35-9 | |
Record name | Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933716-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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